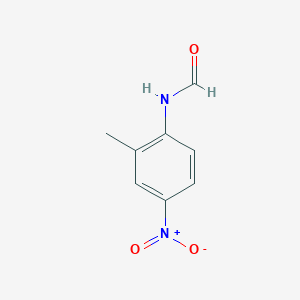![molecular formula C12H15Cl2NO2 B8762904 methyl 3-[bis(2-chloroethyl)amino]benzoate CAS No. 24830-50-0](/img/structure/B8762904.png)
methyl 3-[bis(2-chloroethyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 3-[bis(2-chloroethyl)amino]benzoate is a chemical compound with the molecular formula C12H15Cl2NO2 It is a derivative of benzoic acid and is characterized by the presence of bis(2-chloroethyl)amino and methyl ester functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[bis(2-chloroethyl)amino]benzoate typically involves the esterification of benzoic acid derivatives with bis(2-chloroethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include benzoic acid, bis(2-chloroethyl)amine, and methanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve the use of advanced techniques such as continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
methyl 3-[bis(2-chloroethyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can react with the bis(2-chloroethyl)amino group under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or thiols.
Applications De Recherche Scientifique
methyl 3-[bis(2-chloroethyl)amino]benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of anticancer agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.
Mécanisme D'action
The mechanism of action of methyl 3-[bis(2-chloroethyl)amino]benzoate involves its interaction with cellular components. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key cellular processes. This interaction can disrupt DNA replication and protein synthesis, making it a potential candidate for anticancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
BENZOIC ACID, p-(BIS(2-CHLOROETHYL)AMINO)-, METHYL ESTER: Similar structure but with the bis(2-chloroethyl)amino group in the para position.
BENZOIC ACID, o-(BIS(2-CHLOROETHYL)AMINO)-, METHYL ESTER: Similar structure but with the bis(2-chloroethyl)amino group in the ortho position.
Uniqueness
methyl 3-[bis(2-chloroethyl)amino]benzoate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The meta position of the bis(2-chloroethyl)amino group may result in different steric and electronic effects compared to the ortho and para isomers, potentially leading to distinct chemical and biological properties.
Propriétés
Numéro CAS |
24830-50-0 |
|---|---|
Formule moléculaire |
C12H15Cl2NO2 |
Poids moléculaire |
276.16 g/mol |
Nom IUPAC |
methyl 3-[bis(2-chloroethyl)amino]benzoate |
InChI |
InChI=1S/C12H15Cl2NO2/c1-17-12(16)10-3-2-4-11(9-10)15(7-5-13)8-6-14/h2-4,9H,5-8H2,1H3 |
Clé InChI |
PTUQHLMPEYWOFY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC=C1)N(CCCl)CCCl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-Dichloro-8-phenyl-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B8762838.png)




![Benzenamine, 4-[(6-chloro-2-pyridinyl)oxy]-](/img/structure/B8762874.png)







